![molecular formula C17H15N3OS B2580404 3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 383167-51-9](/img/structure/B2580404.png)
3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiadiazole derivatives, which have been found to possess a wide range of biological activities.
Scientific Research Applications
Anticancer Evaluation and Docking Study
Compounds related to 3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide have been synthesized and evaluated for their anticancer activity. A study by Tiwari et al. (2017) involved the synthesis of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which exhibited promising anticancer activity against several human cancer cell lines, including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds showed comparable GI50 values to the standard drug Adriamycin, indicating their potential as anticancer agents. A molecular docking study predicted their mechanism of action, and a computational study suggested good oral drug-like behavior (Tiwari et al., 2017).
Antimicrobial and Nematicidal Activity
Another research focus is the antimicrobial and nematicidal activity of this compound derivatives. Reddy et al. (2010) synthesized a series of derivatives that were tested for their activity against various bacteria and fungi. The compounds showed appreciable activity, indicating their potential for development as antimicrobial agents. Furthermore, these compounds exhibited significant nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, suggesting their use in agricultural applications (Reddy et al., 2010).
Supramolecular Gelators and Fluorescence Characteristics
The role of this compound derivatives in the formation of supramolecular gelators has been studied, highlighting the importance of methyl functionality and non-covalent interactions in gelation behavior. Yadav and Ballabh (2020) discovered that certain derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures, demonstrating the potential for applications in materials science (Yadav & Ballabh, 2020).
Solvent Effects on Keto/Enol Equilibrium
The effect of solvent polarizability on the keto/enol equilibrium of bioactive molecules from the 1,3,4-thiadiazole group has been investigated. Matwijczuk et al. (2017) characterized three novel compounds, revealing that the keto/enol equilibrium was influenced by solvent and temperature, suggesting implications for the solubility and stability of these compounds in different environments (Matwijczuk et al., 2017).
properties
IUPAC Name |
3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-11-5-3-7-13(9-11)15(21)18-17-20-19-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPLCSRWZQNVYFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

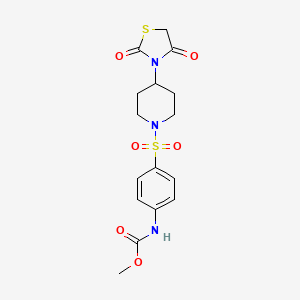
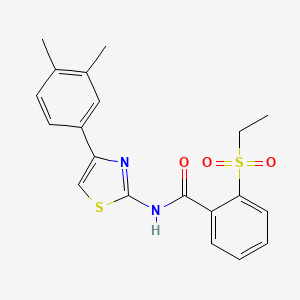
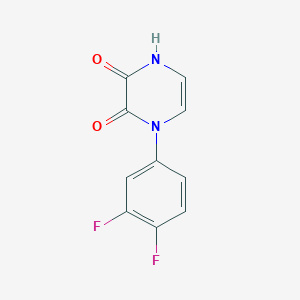
![4-acetyl-N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B2580330.png)
![(Z)-3-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2580332.png)
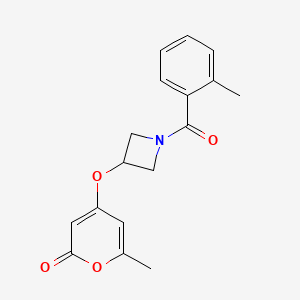

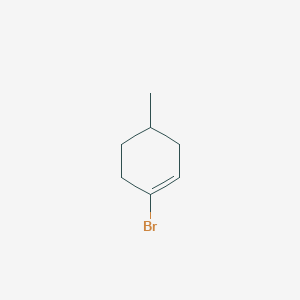
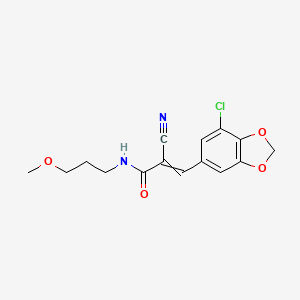
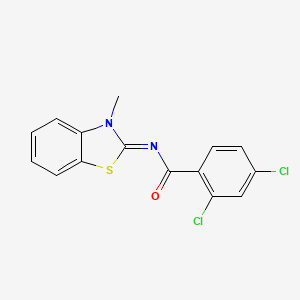
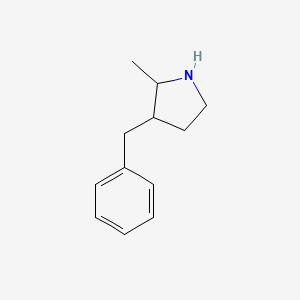
![4-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2580341.png)

![N-{3-[5-(3-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2580344.png)